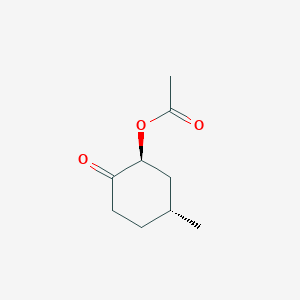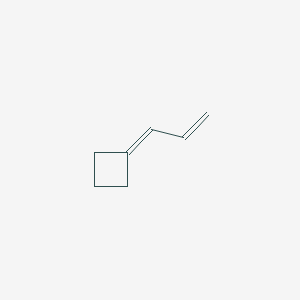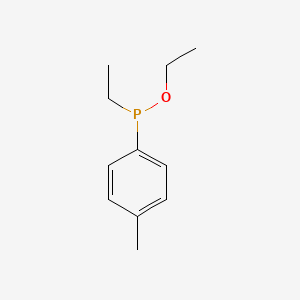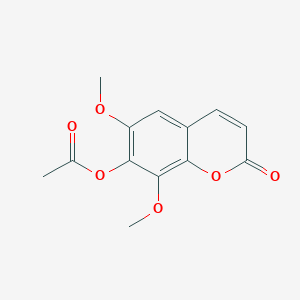
Docos-11-YN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Docos-11-YN-1-OL: is an organic compound with the molecular formula C22H42O It is a long-chain alkyne alcohol, characterized by the presence of a triple bond between the eleventh and twelfth carbon atoms and a hydroxyl group at the first carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Docos-11-YN-1-OL typically involves multi-step organic reactions. One common method is the alkylation of terminal alkynes followed by reduction and hydroxylation . For instance, starting from a shorter alkyne, the chain can be extended using Grignard reagents or organolithium compounds . The triple bond can then be reduced using Lindlar’s catalyst to form a cis-alkene, which is subsequently hydroxylated to introduce the hydroxyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, catalytic processes and green chemistry principles are often employed to minimize environmental impact and improve sustainability.
Analyse Des Réactions Chimiques
Types of Reactions: Docos-11-YN-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double bond or a single bond.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: for partial reduction and with a palladium catalyst for complete reduction.
Substitution: or for converting the hydroxyl group to a halide.
Major Products Formed:
Oxidation: Formation of docos-11-yn-1-one or docos-11-yn-1-al.
Reduction: Formation of docos-11-en-1-ol or docosane-1-ol.
Substitution: Formation of docos-11-yn-1-chloride or docos-11-yn-1-bromide.
Applications De Recherche Scientifique
Chemistry: Docos-11-YN-1-OL is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme activity and metabolic pathways involving long-chain alkynes.
Medicine: Potential applications in medicine include the development of novel pharmaceuticals and drug delivery systems. Its ability to interact with biological membranes makes it a candidate for targeted drug delivery.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, surfactants, and lubricants. Its unique properties make it valuable in the formulation of high-performance materials.
Mécanisme D'action
The mechanism of action of Docos-11-YN-1-OL involves its interaction with molecular targets such as enzymes and receptors. The triple bond and hydroxyl group allow it to form specific interactions with active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, its long hydrophobic chain enables it to integrate into lipid bilayers, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
13-Tetradece-11-yn-1-ol: Another long-chain alkyne alcohol with a similar structure but shorter chain length.
11-Dodecyn-1-ol: A shorter alkyne alcohol with similar functional groups.
Uniqueness: Docos-11-YN-1-OL is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. This longer chain length can influence its solubility, melting point, and reactivity compared to shorter alkyne alcohols.
By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields
Propriétés
Numéro CAS |
61097-37-8 |
|---|---|
Formule moléculaire |
C22H42O |
Poids moléculaire |
322.6 g/mol |
Nom IUPAC |
docos-11-yn-1-ol |
InChI |
InChI=1S/C22H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h23H,2-10,13-22H2,1H3 |
Clé InChI |
QYGDQCWQXJPCEC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC#CCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1,2,3-Triethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium iodide](/img/structure/B14589519.png)
![3-[3-(2,5-Dioxopyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile](/img/structure/B14589521.png)


